molecular formula C21H21N3O5S2 B384492 ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 500202-82-4

ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B384492
CAS RN: 500202-82-4
M. Wt: 459.5g/mol
InChI Key: KXCWCCOZLJZROM-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. For instance, certain thiophene compounds have shown greater inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus . The compound could potentially be synthesized and tested for its efficacy against these and other microbial species, contributing to the development of new antimicrobial agents.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential. Synthesized thiophene compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including human lung cancer cell line (A-549) . Research into the specific anticancer activity of this compound could lead to the discovery of novel chemotherapeutic agents.

Antioxidant Properties

The antioxidant capacity of thiophene derivatives is another area of interest. Compounds have been assessed for their ability to scavenge free radicals, with some showing excellent antioxidant activity . Investigating the antioxidant properties of this compound could contribute to the development of new antioxidant therapies.

Antifungal Activity

In addition to antibacterial properties, thiophene derivatives can also exhibit antifungal activity. They have been tested against fungal species like Candida albicans and Aspergillus niger, showing promising results . This compound could be explored for its potential use in antifungal medications.

Anticorrosion Applications

Beyond medicinal applications, thiophene derivatives have been studied for their anticorrosion properties. They have been used in coatings and materials to protect against corrosion, which is particularly relevant in industrial settings .

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes in the activity, cellular location, or association of the target protein with other proteins.

Biochemical Pathways

Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . For example, anti-inflammatory effects could involve the inhibition of pro-inflammatory cytokines, while anti-cancer effects could involve the disruption of cell proliferation pathways.

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular level . For example, anti-inflammatory effects could involve the reduction of inflammatory markers, while anti-cancer effects could involve the induction of apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-28-20(26)17-14-5-4-6-15(14)31-19(17)22-16(25)11-30-21-24-23-18(29-21)12-7-9-13(27-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCWCCOZLJZROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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